
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Iodination: The hydroxyl group is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine in the presence of imidazole.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Pyrrolidine-1-carboxylic acid derivatives.
Reduction: Pyrrolidine-1-methanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Bioconjugation: The iodomethyl group can be used for bioconjugation reactions to attach biomolecules to various substrates.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action for tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carboxylic acid through a series of electron transfer steps.
Comparación Con Compuestos Similares
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness: The presence of the iodomethyl group in tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro analogs. The iodomethyl group is a better leaving group, facilitating faster and more efficient reactions.
Propiedades
Número CAS |
1260610-71-6; 338945-22-5 |
|---|---|
Fórmula molecular |
C10H18INO2 |
Peso molecular |
311.163 |
Nombre IUPAC |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


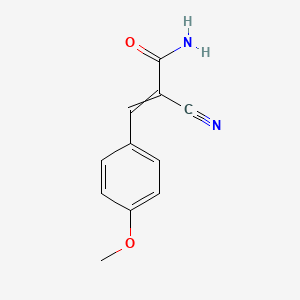
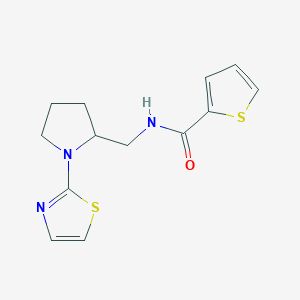
![1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE](/img/structure/B2964725.png)
![3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one](/img/structure/B2964726.png)
![methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2964727.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)
![2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2964730.png)
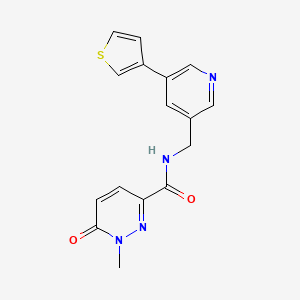
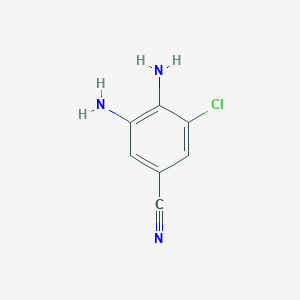
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
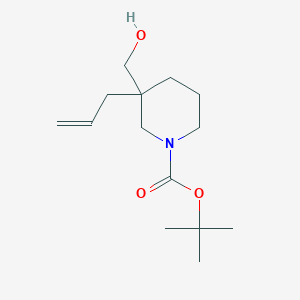
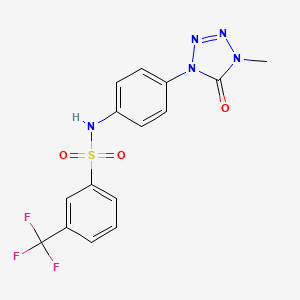
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
